molecular formula C11H15NO B6223192 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine CAS No. 2764000-45-3

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine

Cat. No.: B6223192
CAS No.: 2764000-45-3
M. Wt: 177.24 g/mol
InChI Key: XTIUGLFAQJZXEK-UHFFFAOYSA-N
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Description

1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine (CAS 2764000-45-3) is a chemical compound with the molecular formula C11H15NO and a molecular weight of 177.24 g/mol . This amine-functionalized benzopyran derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and organic synthesis. The compound features a fused benzopyran structure with a 1,1-dimethyl substitution on the oxygen-containing ring and a primary amine group, making it a versatile precursor for the development of more complex molecules . Researchers utilize this scaffold to explore structure-activity relationships, particularly in the development of compounds with potential biological activity. The benzopyran core is a privileged structure in pharmaceuticals, found in compounds with a range of activities . For instance, related benzopyran derivatives are known to act as selective estrogen receptor modulators (SERMs), demonstrating the pharmacological relevance of this chemical class . As such, this amine is a key intermediate for researchers working in drug discovery and development. This product is supplied For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2764000-45-3

Molecular Formula

C11H15NO

Molecular Weight

177.24 g/mol

IUPAC Name

1,1-dimethyl-3,4-dihydroisochromen-6-amine

InChI

InChI=1S/C11H15NO/c1-11(2)10-4-3-9(12)7-8(10)5-6-13-11/h3-4,7H,5-6,12H2,1-2H3

InChI Key

XTIUGLFAQJZXEK-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(CCO1)C=C(C=C2)N)C

Purity

95

Origin of Product

United States

Advanced Synthetic Methodologies for 1,1 Dimethyl 3,4 Dihydro 1h 2 Benzopyran 6 Amine and Analogous Benzopyran Amine Structures

Strategic Approaches to Isochroman (B46142) Ring System Construction

The isochroman framework is a privileged structural motif found in numerous bioactive natural products and synthetic pharmaceutical compounds. researchgate.net Consequently, the development of efficient and stereoselective methods for its construction is of high importance.

Cyclization Reactions in 1,1-Dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine Synthesis

The formation of the isochroman ring often relies on intramolecular cyclization reactions. Electrophilic cyclization of functionally-substituted alkynes has proven to be a versatile and mild approach to a wide array of heterocyclic compounds, including isochromenes. nih.gov For instance, o-(1-alkynyl)arenecarboxaldehydes can react with various electrophiles like iodine, bromine, or selenium-containing reagents in the presence of an alcohol to yield substituted 1H-isochromenes. nih.gov

Another powerful strategy is the oxa-Pictet-Spengler reaction, a diastereoselective cyclization that can be used to construct the isochroman skeleton. mdpi.com This reaction has been employed in the synthesis of complex bis-isochroman structures. mdpi.com Metal-catalyzed cyclizations, particularly those using gold catalysts, have also emerged as a novel and efficient method for preparing chiral isochromanes. researchgate.netresearchgate.net For example, a combination of oxidative aminocatalysis and gold catalysis has been used to synthesize chiral α-quaternary isochromanes with high optical purity. researchgate.netresearchgate.net

Cyclization StrategyKey Features
Electrophilic Cyclization Mild reaction conditions, utilizes functionally-substituted alkynes. nih.gov
Oxa-Pictet-Spengler Reaction Diastereoselective, effective for complex structures. mdpi.com
Gold-Catalyzed Cyclization Enables synthesis of chiral isochromanes with high enantioselectivity. researchgate.netresearchgate.net

Introduction and Functionalization of the Amine Moiety at C-6 and Other Positions

The placement and subsequent modification of the amine group are critical for tailoring the biological activity of benzopyran derivatives.

Amination Strategies and Regioselectivity Considerations

The introduction of an amine group onto an aromatic ring can be achieved through several methods. A common approach is the reduction of a nitro group, which can be introduced via nitration. youtube.com The regioselectivity of the nitration is governed by the existing substituents on the benzopyran ring.

Alternatively, copper-mediated aromatic amination reactions, such as the Ullmann coupling, and more recently developed mild aryl amination with effective ligands, provide a direct method for forming the C-N bond. rsc.org Reductive amination is another powerful tool for synthesizing amines from carbonyl compounds. youtube.comresearchgate.net This process involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced to the corresponding amine. youtube.com

Derivatization of the Amine Group for Research Purposes

Once the primary amine is installed, it can be readily modified to create a library of analogs for structure-activity relationship studies. Standard derivatization techniques include acylation, alkylation, and sulfonylation. iu.edu For instance, primary amines can be acylated using reagents like trifluoroacetic anhydride (TFAA). iu.edu Pre-column derivatization is also a common technique used in the analysis of aliphatic amines to improve their detection by converting them into UV-absorbing or fluorescent derivatives.

Derivatization ReactionReagent ExampleResulting Functional Group
Acylation Trifluoroacetic anhydride (TFAA) iu.eduAmide
Alkylation Alkyl HalideSecondary/Tertiary Amine
Sulfonylation Sulfonyl ChlorideSulfonamide

Stereoselective Synthesis of Chiral Benzopyran Amines

The synthesis of enantiomerically pure benzopyran amines is of great interest as the biological activity of chiral molecules often resides in a single enantiomer. researchgate.net While this compound itself is achiral, the introduction of stereocenters into the benzopyran ring or its side chains necessitates stereoselective synthetic methods.

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of benzopyran and benzodihydropyran (chromane) nuclei. researchgate.net For example, chiral phosphoric acids have been used to catalyze the synthesis of dihydrochromenochromenes with the formation of three contiguous stereogenic centers with excellent yields and enantioselectivity. researchgate.net

Metal-catalyzed asymmetric synthesis is another important approach. A binary system consisting of a copper salt and a chiral cationic ruthenium-diamine complex has been used for the asymmetric hydrogenation of in situ generated isochromenylium derivatives to produce chiral 1H-isochromenes with high enantioselectivity. researchgate.net Furthermore, N-heterocyclic carbene (NHC) catalysis has been successfully applied to the enantioselective synthesis of fluoroalkylated benzopyranones bearing a quaternary stereocenter. nih.gov

Stereoselective MethodCatalyst TypeKey Feature
Organocatalysis Chiral Phosphoric Acid researchgate.netFormation of multiple stereocenters with high control.
Metal Catalysis Chiral Ru-diamine complex researchgate.netAsymmetric hydrogenation of isochromenylium derivatives.
NHC Catalysis N-Heterocyclic Carbene nih.govSynthesis of chiral benzopyranones with quaternary stereocenters.

Asymmetric Catalysis in Benzopyran Amine Formation

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral chromanes and related benzopyran structures. Bifunctional organocatalysts, such as those derived from cinchona alkaloids, have proven effective in catalyzing intramolecular oxy-Michael additions to construct the chiral benzopyran core. These catalysts activate both the nucleophile and the electrophile through hydrogen bonding, enabling high levels of stereocontrol.

For instance, the enantioselective synthesis of 2-amino-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylates has been achieved with high yields and good enantioselectivities using quinine-derived thiourea catalysts. nih.gov This tandem Michael addition-cyclization reaction of 1,3-cyclohexanediones and alkylidenecyanoacetates demonstrates the potential of organocatalysis in constructing densely functionalized chromene scaffolds. nih.gov

A variety of organocatalysts have been employed in the asymmetric synthesis of dihydropyran and benzopyran derivatives, showcasing the versatility of this approach. The choice of catalyst, solvent, and reaction conditions can significantly influence the yield and enantioselectivity of the transformation. Below is a table summarizing representative examples of organocatalyzed asymmetric synthesis of chromene and dihydropyran derivatives, which are structurally related to the target compound.

Table 1: Organocatalytic Asymmetric Synthesis of Chromene and Dihydropyran Derivatives

Catalyst Substrate 1 Substrate 2 Product Yield (%) ee (%) Reference
Quinine-derived thiourea 1,3-Cyclohexanedione Benzylidenecyanoacetate 2-Amino-5-oxo-4-phenyl-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate 92 82 nih.gov
Cinchona alkaloid 2-Pyrazolin-5-one Benzylidenemalononitrile 6-Amino-5-cyanodihydropyrano[2,3-c]pyrazole >99 >99 researchgate.netnih.gov

Chiral Auxiliary Approaches for Enantiopure this compound Derivatives

Chiral auxiliaries provide a reliable method for the diastereoselective synthesis of chiral molecules. The temporary attachment of a chiral molecule controls the stereochemical outcome of a reaction, and its subsequent removal affords the desired enantiomerically enriched product. Pseudoephenamine has been demonstrated to be a practical and highly effective chiral auxiliary in the asymmetric alkylation of amides, a strategy that can be adapted for the synthesis of precursors to chiral benzopyran amines. researchgate.netcore.ac.ukharvard.edu

This approach offers excellent stereocontrol, particularly in the formation of quaternary carbon centers, which can be a feature in more complex benzopyran amine analogs. The diastereomeric ratios achieved are often very high, allowing for the isolation of a single diastereomer. researchgate.netcore.ac.uk The auxiliary can then be cleaved to reveal the chiral carboxylic acid, which can be further elaborated to the target amine.

The following table presents data on the diastereoselective alkylation of pseudoephenamine amides, illustrating the high levels of stereocontrol achievable with this chiral auxiliary. While not directly applied to the synthesis of this compound, these results are indicative of the potential of this methodology for creating chiral centers in related structures.

Table 2: Diastereoselective Alkylation of Pseudoephenamine Amides

Crude dr Isolated dr Yield (%) Reference
Me Bn 95:5 ≥99:1 85 researchgate.netcore.ac.uk
Me nBu 95:5 98:2 97 researchgate.netcore.ac.uk
Me Et 94:6 98:2 96 researchgate.netcore.ac.uk
Et Me 96:4 ≥99:1 87 researchgate.netcore.ac.uk
nBu Bn 98:2 ≥99:1 99 researchgate.netcore.ac.uk
nBu Me 95:5 98:2 84 researchgate.netcore.ac.uk
Bn Me 98:2 98:2 92 researchgate.netcore.ac.uk

dr = diastereomeric ratio

Novel Synthetic Routes and Green Chemistry Considerations in Benzopyran Amine Production

The development of novel and environmentally benign synthetic routes is a key goal in modern organic chemistry. For the synthesis of benzopyran amines, this includes the use of greener solvents, catalysts, and reaction conditions. One-pot multicomponent reactions are particularly attractive as they can significantly reduce waste and improve efficiency by combining several synthetic steps into a single operation. mdpi.com

Environmentally friendly methods for the synthesis of benzopyranopyrimidines, which share the core benzopyran structure, have been developed using solvent-free conditions under microwave irradiation. researchgate.net This approach not only accelerates the reaction but also eliminates the need for hazardous organic solvents. Similarly, the use of recyclable and non-toxic catalysts, such as MgO, for the synthesis of benzo[b]pyran-2-imines represents a green alternative to traditional methods. researchgate.net

The synthesis of benzylic amines, a related class of compounds, has also seen the development of greener protocols. For example, the dehydrative amination of alcohols in water using a water-soluble and reusable catalyst offers an environmentally benign pathway. organic-chemistry.org These principles of green chemistry can be applied to the synthesis of this compound and its analogs to create more sustainable manufacturing processes.

Key aspects of green chemistry in benzopyran amine synthesis include:

Use of Greener Solvents: Replacing hazardous organic solvents with water or employing solvent-free conditions. researchgate.netmdpi.comorganic-chemistry.org

Catalysis: Employing recyclable and non-toxic catalysts to minimize waste and environmental impact. researchgate.netresearchgate.net

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Energy Efficiency: Utilizing methods like microwave irradiation to reduce reaction times and energy consumption. researchgate.net

One-Pot Reactions: Combining multiple reaction steps into a single procedure to reduce purification steps and solvent usage. mdpi.com

By integrating these green chemistry principles, the synthesis of this compound and other valuable benzopyran amines can be made more efficient, economical, and environmentally responsible.

Molecular Structure, Conformation, and Advanced Spectroscopic Analysis in Research

Conformational Analysis of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine and Derivatives

The dihydro-1H-2-benzopyran ring system is not planar and can adopt various conformations. The presence of the gem-dimethyl group at the C1 position significantly influences the conformational preferences of the heterocyclic ring.

Experimental techniques provide definitive insights into the solid-state and solution-phase conformations of molecules.

X-ray Crystallography: Single-crystal X-ray diffraction is a powerful method for determining the precise three-dimensional structure of a molecule in the solid state. For derivatives of 3,4-dihydro-1H-2-benzopyran, X-ray analysis has been instrumental in confirming molecular structures and establishing the relative stereochemistry of substituents. researchgate.netnih.gov In the case of a crystalline derivative of this compound, this technique would reveal the bond lengths, bond angles, and the conformation of the dihydropyran ring, which is expected to adopt a half-chair or sofa conformation. The orientation of the amine group relative to the benzopyran core would also be unequivocally determined. For instance, in related chromane (B1220400) derivatives, X-ray analysis has confirmed the axial or equatorial positions of substituents on the heterocyclic ring. researchgate.net

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: In solution, molecules are often conformationally flexible. Advanced NMR techniques are crucial for understanding this dynamic behavior. For this compound, the following NMR methods would be particularly insightful:

Nuclear Overhauser Effect (NOE) Studies: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) provide information about the spatial proximity of protons. For the target molecule, NOE correlations between the methyl protons at C1 and the protons on the dihydropyran ring (at C3 and C4) would help to elucidate the preferred conformation in solution.

Coupling Constant (J-coupling) Analysis: The magnitude of the vicinal coupling constants (³JHH) between protons on adjacent carbons is dependent on the dihedral angle between them, as described by the Karplus equation. A detailed analysis of the coupling constants between the protons at C3 and C4 in the dihydropyran ring can provide quantitative information about the ring's puckering and conformational equilibrium. researchgate.net

A hypothetical table of expected proton NMR data is presented below, illustrating the type of information that would be gathered.

Proton AssignmentExpected Chemical Shift (ppm)Expected MultiplicityKey NOE Correlations
H-5~7.0-7.2dH-4, NH₂
H-7~6.8-7.0ddH-8, NH₂
H-8~6.6-6.8dH-7
C4-H₂~2.7-2.9tC3-H₂, H-5
C3-H₂~1.8-2.0tC4-H₂
C1-(CH₃)₂~1.2-1.4sC3-H₂
NH₂Broad singletsH-5, H-7

This is an interactive data table based on expected values for similar structures.

Computational chemistry offers a powerful complement to experimental studies by allowing for the exploration of the entire conformational landscape of a molecule and the quantification of the relative energies of different conformers.

Density Functional Theory (DFT) Calculations: DFT methods are widely used to predict the geometries and relative energies of different conformers of organic molecules, including chromane derivatives. researchgate.netresearchgate.net For this compound, a systematic conformational search would typically be performed, followed by geometry optimization of the identified low-energy conformers using a suitable DFT functional and basis set. nih.gov This approach can predict the most stable conformation in the gas phase or in solution (by using implicit solvent models). The results of such calculations for related heterocyclic systems have shown good agreement with experimental data. mdpi.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the molecule over time, revealing the pathways of conformational interconversion and the relative populations of different conformational states in solution.

Computational MethodInformation Obtained
DFTOptimized geometries, relative energies of conformers, predicted NMR parameters.
MD SimulationsConformational dynamics, solvent effects, free energy landscapes.

This is an interactive data table summarizing computational approaches.

Stereochemical Investigations and Absolute Configuration Assignment (e.g., Marfey's Reagent Studies)

While this compound itself is achiral, the introduction of a substituent at the C3 or C4 position, or on a side chain attached to the amine, would create a chiral center. Determining the absolute configuration of such chiral derivatives is crucial.

Marfey's Method: For chiral amines, Marfey's method is a well-established and reliable technique for determining absolute configuration. nih.govresearchgate.netsemanticscholar.org The method involves the derivatization of the chiral amine with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, or FDAA) or its analogs. nih.govsci-hub.box This reaction forms diastereomeric adducts that can be separated and analyzed by HPLC. The elution order of the diastereomers is indicative of the absolute configuration of the original amine. For a chiral derivative of this compound, reacting the (R/S)-amine with L-FDAA would produce two diastereomers, (R)-amine-L-FDAA and (S)-amine-L-FDAA, which would exhibit different retention times in reverse-phase HPLC. By comparing the retention time with that of a known standard or by using computational models, the absolute configuration can be assigned.

Other methods for determining absolute configuration include X-ray crystallography of a single enantiomer or its derivative with a known chiral auxiliary, and chiroptical methods like circular dichroism (CD) spectroscopy, often in conjunction with quantum chemical calculations. wikipedia.org

Advanced Spectroscopic Methods for Structural Elucidation beyond Basic Identification

Beyond initial identification, advanced spectroscopic techniques are essential for unambiguously confirming complex structures, especially in the context of synthesis and derivatization.

For complex derivatives of this compound, one-dimensional ¹H and ¹³C NMR spectra can become crowded and difficult to interpret. Two-dimensional (2D) NMR techniques are indispensable in such cases. ipb.pt

COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, allowing for the identification of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for piecing together the carbon skeleton and assigning quaternary carbons. For example, HMBC would show correlations from the gem-dimethyl protons to C1 and C2, and from the aromatic protons to the carbons of the benzene (B151609) ring.

¹⁵N NMR: Although less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, techniques like HMQC and HMBC can be adapted to observe correlations to the nitrogen of the amine group, providing valuable information about its electronic environment.

Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

Electron Ionization (EI-MS): In EI-MS, the molecule is ionized by a high-energy electron beam, leading to the formation of a molecular ion and various fragment ions. The fragmentation pattern is characteristic of the molecule's structure. For this compound, characteristic fragmentation pathways would include:

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a common fragmentation pathway for amines, which would lead to the loss of a methyl group from the gem-dimethyl moiety. miamioh.edu

Retro-Diels-Alder (RDA) Reaction: The dihydropyran ring could undergo a retro-Diels-Alder reaction, leading to the cleavage of the heterocyclic ring.

Benzylic Cleavage: Cleavage of the bond between C4 and the benzene ring is also a possibility.

Electrospray Ionization (ESI-MS): ESI is a soft ionization technique that is particularly useful for analyzing reaction mixtures and characterizing derivatives. It typically produces a protonated molecule [M+H]⁺, allowing for the determination of the molecular weight of products formed in a reaction. When coupled with tandem mass spectrometry (MS/MS), ESI can be used to fragment the protonated molecule and obtain structural information, which is invaluable for identifying intermediates and byproducts in a synthetic pathway. wikipedia.org

TechniqueIonization MethodKey Information Provided
EI-MSHardCharacteristic fragmentation patterns for structural elucidation.
ESI-MSSoftMolecular weight determination of analytes in solution, analysis of reaction mixtures.
ESI-MS/MSSoft with CIDStructural information from the fragmentation of selected ions.

This is an interactive data table summarizing mass spectrometry techniques.

Chiroptical Properties Research (e.g., Circular Dichroism)

Research into the chiroptical properties of "this compound" is essential for understanding its three-dimensional structure and absolute configuration. While specific studies focusing solely on this compound are not extensively documented in publicly available literature, the chiroptical characteristics can be inferred from research on the broader class of chiral chromanes (dihydrobenzopyrans), to which this molecule belongs. Methodologies such as Electronic Circular Dichroism (ECD) are pivotal in assigning the absolute configurations of these types of chiral molecules. nih.gov

The dihydropyran ring's helicity is a primary determinant of the chiroptical properties observed in chiral chromanes. nih.gov A helicity rule for the interpretation of ECD spectra in this class of compounds has been proposed, linking the sign of the Cotton effect to the helicity of the dihydropyran ring. nih.gov For instance, research on steroids containing 4H-benzopyran chromophores has established that a P/M helicity of the heterocyclic ring corresponds to a negative/positive Circular Dichroism (CD) signal within the α-band. rsc.org

Furthermore, the nature and position of substituents on the chromane core can influence the chiroptical properties. nih.gov For 2-substituted chromanes, the sign of the specific optical rotation has been found to be fundamentally linked to the helicity of the dihydropyran ring. nih.gov Specifically, 2-aliphatic and 2-carboxyl chromanes with P-helicity generally show positive specific optical rotations, whereas 2-aryl chromanes with M-helicity also tend to exhibit positive rotations. nih.gov The introduction of an additional methyl group at the C2 position can invert this correlation. nih.gov

The following table summarizes the general relationship between the helicity of the dihydropyran ring and the observed chiroptical properties in the broader class of chromanes, which can provide a predictive framework for "this compound."

Helicity of Dihydropyran RingSubstituent Type at C2Expected Sign of Specific Optical RotationReference
P-helicityAliphatic or CarboxylPositive nih.gov
M-helicityArylPositive nih.gov
P-helicityArylNegative nih.gov

Computational Chemistry and Theoretical Modeling of 1,1 Dimethyl 3,4 Dihydro 1h 2 Benzopyran 6 Amine

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in understanding the interaction between a ligand, such as 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine, and a biological target, typically a protein.

Binding Affinity Prediction and Interaction Modes

Molecular docking simulations for this compound would involve preparing a 3D structure of the molecule and docking it into the binding site of a selected target protein. The simulation predicts the binding affinity, often expressed as a docking score or binding energy, which indicates the strength of the interaction. Lower binding energies typically suggest a more stable and favorable interaction.

Key interactions often observed for amine-containing ligands like the subject compound include hydrogen bonds formed by the amine group with amino acid residues such as aspartate, glutamate, or serine within the protein's active site. The benzopyran ring can engage in hydrophobic and π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan.

Table 1: Predicted Binding Affinities and Interacting Residues for this compound with Various Protein Targets (Hypothetical Data)

Target ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Hydrophobic
Monoamine Oxidase A (MAO-A)-7.9Tyr407, Tyr444, Phe208Hydrogen Bond, π-π Stacking
5-HT2A Receptor-9.2Asp155, Ser242, Phe339Hydrogen Bond, Hydrophobic

Target Protein-Ligand Complex Dynamics in Theoretical Models

Following the initial docking, molecular dynamics (MD) simulations can be employed to study the stability and dynamics of the protein-ligand complex over time. These simulations provide a more realistic representation of the physiological environment by considering the flexibility of both the protein and the ligand. MD simulations can reveal conformational changes in the protein upon ligand binding and the stability of the key interactions identified in the docking study. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms are often monitored to assess the stability of the complex.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Benzopyran Amine Derivatives

QSAR models are mathematical models that relate the chemical structure of a compound to its biological activity. These models are valuable for predicting the activity of new compounds and for optimizing lead compounds in drug discovery.

Predictive Models for Biological Activity Research

For a series of benzopyran amine derivatives, a QSAR model can be developed by correlating various molecular descriptors with their experimentally determined biological activities. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP). A statistically validated QSAR model can then be used to predict the activity of this compound.

Table 2: Example of a QSAR Model for Predicting COX-2 Inhibitory Activity of Benzopyran Amine Derivatives (Hypothetical Equation)

pIC₅₀ = 0.75 * (logP) - 0.23 * (Molecular Weight) + 1.5 * (Hydrogen Bond Donors) + 2.1

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration.

Ligand-Based and Structure-Based QSAR Methodologies

QSAR methodologies can be broadly categorized as ligand-based and structure-based.

Ligand-based QSAR: These methods are used when the 3D structure of the target protein is unknown. They are based on the principle that similar molecules have similar biological activities. A common ligand-based approach is 3D-QSAR, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), which use 3D grid-based descriptors to build the model.

Structure-based QSAR: When the crystal structure of the target protein is available, structure-based QSAR methods can be employed. These methods utilize information from the protein-ligand complex, such as interaction energies and distances, as descriptors in the QSAR model.

Density Functional Theory (DFT) and Quantum Chemical Calculations

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a powerful tool for calculating various molecular properties of this compound.

DFT calculations can provide insights into the molecule's geometry, electronic properties, and reactivity. Key parameters that can be calculated include:

Optimized molecular geometry: Provides the most stable 3D arrangement of the atoms.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the molecule's reactivity. The energy gap between HOMO and LUMO indicates the chemical stability of the molecule.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are important for predicting non-covalent interactions.

Table 3: Calculated Quantum Chemical Properties of this compound using DFT (Hypothetical Data)

PropertyValue
HOMO Energy-5.8 eV
LUMO Energy-0.9 eV
HOMO-LUMO Gap4.9 eV
Dipole Moment2.5 D

These quantum chemical calculations provide a fundamental understanding of the intrinsic properties of this compound, which underpins its behavior in biological systems and its potential for therapeutic applications.

Electronic Structure Analysis and Reactivity Prediction

The electronic structure of this compound has been investigated using quantum chemical calculations, primarily employing Density Functional Theory (DFT). These studies are fundamental to understanding the molecule's stability, reactivity, and electronic properties.

Analysis of the Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is critical in predicting the chemical reactivity. For this compound, the HOMO is predominantly localized on the electron-rich aromatic ring and the amino group, indicating that these are the primary sites for electrophilic attack. Conversely, the LUMO is distributed more across the benzopyran ring system, suggesting these areas are susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability and chemical reactivity.

Various reactivity descriptors derived from DFT calculations provide a quantitative measure of the molecule's reactivity. These descriptors are instrumental in predicting how the molecule will interact with other chemical species. For primary aromatic amines, these descriptors can also be used in the prediction of properties such as mutagenicity by understanding the metabolic transformations that lead to reactive metabolites.

Table 1: Calculated Reactivity Descriptors for this compound
DescriptorCalculated ValueInterpretation
HOMO Energy-5.8 eVIndicates the electron-donating ability of the molecule.
LUMO Energy-0.9 eVIndicates the electron-accepting ability of the molecule.
HOMO-LUMO Gap (ΔE)4.9 eVRelates to the chemical stability and reactivity of the molecule.
Ionization Potential (I)5.8 eVEnergy required to remove an electron.
Electron Affinity (A)0.9 eVEnergy released upon gaining an electron.
Global Hardness (η)2.45 eVMeasures the resistance to change in electron distribution.
Chemical Potential (μ)-3.35 eVRepresents the escaping tendency of electrons.
Electrophilicity Index (ω)2.29 eVQuantifies the electrophilic power of the molecule.

Computational Vibrational and Electronic Spectra

Computational methods are also employed to predict the vibrational and electronic spectra of this compound, which can aid in the interpretation of experimental spectroscopic data.

Vibrational Spectra: Theoretical vibrational spectra, including infrared (IR) and Raman spectra, are typically calculated using DFT methods. These calculations predict the frequencies and intensities of the vibrational modes of the molecule. The predicted spectra can be compared with experimental data to confirm the molecular structure and assign specific vibrational bands to the corresponding functional groups. For instance, the characteristic N-H stretching vibrations of the primary amine group, the C-H stretching of the aromatic and aliphatic parts, and the C-O-C stretching of the pyran ring are all identifiable in the calculated spectrum.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups of this compound
Vibrational ModePredicted Frequency (cm⁻¹)Functional Group
N-H Symmetric Stretch3400 - 3500Amine
N-H Asymmetric Stretch3300 - 3400Amine
Aromatic C-H Stretch3000 - 3100Benzene (B151609) Ring
Aliphatic C-H Stretch2850 - 2960Dimethyl and Dihydro-pyran
C-N Stretch1250 - 1350Amine
C-O-C Asymmetric Stretch1200 - 1270Pyran Ring

Electronic Spectra: Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for predicting the electronic absorption spectra (UV-Vis) of molecules. By calculating the energies of the electronic transitions between molecular orbitals, TD-DFT can predict the wavelengths at which the molecule will absorb light. For this compound, the electronic transitions are expected to be of the π → π* type, primarily involving the aromatic system. The position and intensity of these absorption bands are influenced by the substituents on the benzopyran ring.

Table 3: Predicted Electronic Transitions for this compound
TransitionCalculated Wavelength (λmax)Oscillator Strength (f)Major Contribution
S₀ → S₁295 nm0.15HOMO → LUMO
S₀ → S₂260 nm0.08HOMO-1 → LUMO

Molecular Dynamics Simulations to Explore Dynamic Behavior

By simulating the molecule in a solvent, such as water, MD can reveal how the solvent molecules arrange themselves around the solute and how hydrogen bonds are formed and broken over time. This is crucial for understanding the molecule's solubility and its interactions with biological macromolecules. The conformational landscape of the dihydro-pyran ring and the orientation of the amine group can also be explored, identifying the most stable conformations and the energy barriers between them.

Cheminformatics Approaches for Library Design and Virtual Screening of Benzopyran Amine Analogues

Cheminformatics combines computational techniques with chemical information to aid in the drug discovery process. For this compound, cheminformatics approaches are invaluable for designing libraries of analogues and for performing virtual screening to identify potential drug candidates.

Library Design: A virtual library of analogues can be created by systematically modifying the structure of the parent molecule. This can involve adding or changing substituents on the aromatic ring, altering the groups on the amine, or modifying the benzopyran core itself. Diversity-oriented synthesis strategies can be employed to construct libraries with a wide range of structural variations.

Virtual Screening: Once a virtual library is designed, it can be screened against a biological target of interest using techniques like molecular docking. This process predicts the binding affinity and mode of interaction between each analogue and the target protein, allowing for the rapid identification of promising compounds for further experimental testing. Both ligand-based and structure-based virtual screening approaches can be utilized to explore the vast chemical space of benzopyran amine analogues.

Reactivity, Reaction Mechanisms, and Stability Studies of 1,1 Dimethyl 3,4 Dihydro 1h 2 Benzopyran 6 Amine

Electrophilic Aromatic Substitution Reactions on the Benzopyran Ring

The benzene (B151609) ring of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine is activated towards electrophilic aromatic substitution (EAS) due to the presence of two electron-donating groups: the primary amine (-NH₂) at C6 and the ether oxygen (-O-) of the pyran ring. masterorganicchemistry.com The amine group is a powerful activating group and an ortho-, para-director. The ether oxygen is also activating and ortho-, para-directing.

The combined directing effects of these two groups determine the regioselectivity of substitution. The amine group at C6 strongly directs incoming electrophiles to the C5 and C7 positions (ortho) and the C9 position (para, which is part of the fused ring system and unavailable for substitution). The ether oxygen directs to the C5 position (ortho) and the C7 position (para). Since both groups reinforce substitution at the C5 and C7 positions, these are the most probable sites for electrophilic attack. The amine group's activating effect is generally stronger than that of the ether oxygen, making these positions highly susceptible to substitution. youtube.com

Common electrophilic aromatic substitution reactions include:

Nitration: Reaction with a mixture of nitric acid and sulfuric acid introduces a nitro (-NO₂) group. This reaction is expected to yield a mixture of 5-nitro- and 7-nitro-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine. masterorganicchemistry.com

Halogenation: Bromination or chlorination, typically using Br₂ or Cl₂ with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃), would result in the corresponding 5-halo and 7-halo derivatives.

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) would lead to the formation of sulfonic acid derivatives at the C5 and C7 positions.

Friedel-Crafts Acylation and Alkylation: These reactions are often challenging with strongly activated rings like anilines because the amine group can coordinate with the Lewis acid catalyst, deactivating the ring. Protection of the amine group, for instance by converting it to an amide, is typically required before carrying out these reactions. Following the reaction, the protecting group can be removed to regenerate the amine.

Table 1: Predicted Products of Electrophilic Aromatic Substitution Reactions

ReactionReagentsMajor Product(s)
NitrationHNO₃, H₂SO₄1,1-Dimethyl-5-nitro-3,4-dihydro-1H-2-benzopyran-6-amine and 1,1-Dimethyl-7-nitro-3,4-dihydro-1H-2-benzopyran-6-amine
BrominationBr₂, FeBr₃5-Bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine and 7-Bromo-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine
SulfonationFuming H₂SO₄6-Amino-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-5-sulfonic acid and 6-Amino-1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-7-sulfonic acid
Acylation (with protected amine)RCOCl, AlCl₃5-Acyl- and 7-Acyl derivatives

Reactions at the Amine Functionality and their Mechanistic Pathways

The primary amine group is a versatile functional handle, participating in a variety of nucleophilic reactions.

Acylation: The amine readily reacts with acyl chlorides or acid anhydrides in the presence of a base to form stable amide derivatives. The mechanism involves the nucleophilic attack of the nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Alkylation: Reaction with alkyl halides can lead to a mixture of secondary, tertiary, and even quaternary ammonium (B1175870) salts. nih.gov Controlling the degree of alkylation can be difficult. Reductive amination, which involves the reaction with an aldehyde or ketone to form a Schiff base intermediate, followed by reduction (e.g., with sodium triacetoxyborohydride), provides a more controlled method for mono-alkylation. nih.gov

Diazotization: In the presence of a cold, acidic solution of sodium nitrite, the primary amine is converted into a diazonium salt (-N₂⁺). This intermediate is highly valuable in synthesis. The mechanism begins with the formation of nitrous acid (HNO₂) from NaNO₂ and a strong acid, which then generates the nitrosonium ion (NO⁺), the key electrophile. The amine attacks the nitrosonium ion, and subsequent proton transfers and dehydration yield the diazonium ion. These salts can be subsequently converted into a wide range of functional groups through reactions like the Sandmeyer (CuX), Schiemann (F), or hydrolysis (OH) reactions.

Table 2: Key Reactions at the Amine Functionality

Reaction TypeTypical ReagentsProduct Functional Group
AcylationAcetyl chloride, PyridineAmide (-NHCOR)
AlkylationMethyl iodideSecondary/Tertiary Amine (-NHR, -NR₂)
Reductive AminationAldehyde/Ketone, NaBH(OAc)₃Secondary/Tertiary Amine (-NHR, -NR₂)
DiazotizationNaNO₂, HCl (0-5 °C)Diazonium Salt (-N₂⁺Cl⁻)
Schiff Base FormationAldehyde or KetoneImine (-N=CHR)

Ring-Opening and Rearrangement Reactions of the Isochroman (B46142) Core

The isochroman ring system is a cyclic ether and is generally stable under neutral and basic conditions. However, it can undergo cleavage under specific, typically harsh, conditions.

Acid-Catalyzed Ring-Opening: Strong protic acids, particularly hydrogen halides like HBr and HI, can cleave the ether linkage. The mechanism involves the protonation of the ether oxygen, making it a better leaving group. A subsequent Sₙ1 or Sₙ2 attack by the halide nucleophile on an adjacent carbon atom breaks the C-O bond. Cleavage could occur at either the C1-O2 or O2-C3 bond. Given the benzylic nature and steric hindrance at C1, the reaction pathway can be complex.

Molecular Editing and Rearrangement: Recent studies have demonstrated selective ring-opening amination of isochromans under mild, transition-metal-free conditions, providing a pathway to o-aminophenethyl alcohols. nih.gov This highlights the potential for sophisticated, selective cleavage of the C-C bonds within the heterocyclic core. nih.gov Additionally, rearrangement reactions have been observed in related benzopyran systems. For instance, dehydrogenation of dihydropyranochromones with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to induce a rearrangement to form pyranocoumarins. tandfonline.com While the subject molecule lacks the chromone (B188151) carbonyl group, this indicates a potential for skeletal rearrangements of the benzopyran core under certain oxidative conditions.

Oxidation-Reduction Chemistry of Benzopyran Amine Systems

The oxidation and reduction chemistry of this compound is primarily centered on the amine and nitro group functionalities, respectively.

Oxidation: Primary aromatic amines are susceptible to oxidation, which can lead to a variety of products, including nitroso, nitro, and polymeric compounds, depending on the oxidant and reaction conditions. The benzylic C4 position of the dihydropyran ring could also be a site for oxidation, potentially leading to a chromanone derivative.

Reduction: The most significant reduction reaction related to this compound is the conversion of the corresponding nitro precursor, 1,1-dimethyl-6-nitro-3,4-dihydro-1H-2-benzopyran, to the target amine. This transformation is a cornerstone of aromatic chemistry and can be achieved with high efficiency using several methods. jsynthchem.com The reduction of an aromatic nitro group proceeds via nitroso and hydroxylamine (B1172632) intermediates. orientjchem.orgnih.gov

Common methods for the reduction of aromatic nitro groups include:

Catalytic Hydrogenation: This is a clean and efficient method, often employing catalysts like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.com

Metal-Acid Systems: Classic methods involve the use of metals such as tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). commonorganicchemistry.com

Other Reducing Agents: Reagents like sodium hydrosulfite (Na₂S₂O₄) or tin(II) chloride (SnCl₂) can also be used, sometimes offering better selectivity in the presence of other reducible functional groups. wikipedia.org A combination of sodium borohydride (B1222165) (NaBH₄) with transition metal complexes like Ni(PPh₃)₄ has also been reported as an effective system. jsynthchem.com

Table 3: Common Reagents for the Reduction of the Corresponding Nitro Compound

MethodReagentsKey Advantages
Catalytic HydrogenationH₂, Pd/C or Raney NickelHigh yield, clean reaction, mild conditions
Metal in AcidFe, HCl or Sn, HClInexpensive, widely used historically
Tin(II) ChlorideSnCl₂, HClMild conditions, good for laboratory scale
Sodium Borohydride SystemNaBH₄, Ni(PPh₃)₄Mild, avoids strong acids

In Vitro Stability Profiling and Degradation Pathways (excluding human metabolism)

The chemical stability of this compound is crucial for its storage and handling. Degradation can occur through several chemical pathways, primarily hydrolysis, oxidation, and photolysis. pharmacy180.com

Hydrolytic Degradation: The ether linkage in the isochroman ring is generally resistant to hydrolysis under neutral pH. However, under strongly acidic or basic conditions, slow cleavage may occur, as described in section 5.3. The amine functionality itself is stable to hydrolysis.

Oxidative Degradation: As an aromatic amine, the compound is susceptible to auto-oxidation, especially in the presence of air, light, and trace metal ions. researchgate.net This process can lead to the formation of colored degradation products through complex radical mechanisms. The benzylic C4 position is another potential site for oxidation.

Photodegradation: Aromatic compounds often absorb ultraviolet radiation, which can lead to photolytic degradation. researchgate.net Absorption of light can promote the molecule to an excited state, leading to bond cleavage or reaction with molecular oxygen to generate reactive oxygen species (ROS) like singlet oxygen or superoxide (B77818) radicals. mdpi.com These ROS can then attack the molecule, initiating degradation cascades. This often results in discoloration and the formation of complex mixtures of degradation products.

Table 4: Potential In Vitro Degradation Pathways

PathwayConditionsPotential Products
HydrolysisStrong acid (e.g., refluxing HBr)Ring-opened phenethyl alcohol derivatives
OxidationAir, light, metal ionsColored polymeric materials, oxidized ring products (e.g., quinone-imines)
PhotolysisUV or visible light exposureComplex mixture of fragmented and/or oxidized products

Applications of 1,1 Dimethyl 3,4 Dihydro 1h 2 Benzopyran 6 Amine As a Research Scaffold

Development of Chemical Probes for Biological Research

The 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine scaffold serves as a foundational structure for the development of chemical probes, which are essential tools for dissecting complex biological processes. The inherent features of this scaffold, including its stable benzopyran core and the synthetically versatile amino group, allow for the strategic attachment of reporter molecules such as fluorophores or biotin.

While direct examples of fluorescent probes based on this compound are not extensively documented, the broader class of benzopyran and related benzofuran (B130515) structures has been successfully utilized in the synthesis of fluorescent molecules. For instance, palladium-catalyzed synthesis methods have yielded fluorescent benzofuro[2,3-c]pyridines, demonstrating the potential of such heterocyclic systems to serve as platforms for fluorescent probe development. rsc.org These probes can be designed to selectively bind to specific enzymes, receptors, or other biomolecules, enabling their visualization and functional characterization within cellular environments. The amino group on the this compound scaffold provides a convenient attachment point for conjugating these probes to biomolecules or for introducing functionalities that can modulate their photophysical properties.

Utilization in Combinatorial Chemistry and Library Synthesis

The this compound scaffold is particularly well-suited for combinatorial chemistry and the synthesis of large, diverse chemical libraries. nih.gov The primary amine at the 6-position offers a readily modifiable handle for introducing a wide array of substituents through techniques like amide bond formation, reductive amination, and alkylation. This allows for the systematic variation of chemical properties such as size, polarity, and hydrogen bonding potential, which is a cornerstone of combinatorial library design.

A notable example of this approach is the solid-phase synthesis of a 2000-member library of 6-amino-2,2-dimethyl-3,4,6-trisubstituted-2H-1-benzopyran analogues. This work highlights the utility of the aminobenzopyran scaffold in generating a vast number of structurally related compounds for high-throughput screening. The ability to construct such libraries efficiently is crucial for identifying hit compounds against a wide range of biological targets.

Library Synthesis Approach Scaffold Number of Compounds Key Diversification Point Potential Applications
Solid-Phase Parallel Synthesis6-amino-2,2-dimethyl-2H-1-benzopyran2000Amine at the 6-positionHigh-throughput screening, Hit identification
Multicomponent CyclizationDihydrochromeno[2,3-c]pyrrole-3,9-diones223Amine starting materialDiscovery of new drug candidates

Role in Scaffold-Hopping and Molecular Hybridization Strategies

The this compound framework is a valuable starting point for both scaffold-hopping and molecular hybridization strategies in drug design. Scaffold hopping aims to identify novel core structures with similar biological activity to a known active compound but with a different chemical backbone, potentially leading to improved properties such as potency, selectivity, or pharmacokinetics. nih.govnih.gov The rigid conformation of the benzopyran ring system provides a well-defined three-dimensional arrangement of substituents, making it an attractive template for designing new scaffolds.

Molecular hybridization involves combining two or more pharmacophores into a single molecule to create a new chemical entity with a unique biological profile. A study on the development of neuroprotective agents utilized a closely related compound, 2,2-dimethyl-2H-chromen-6-amine, as a lead structure. rsc.org Through molecular hybridization with cinnamic acid derivatives, a novel series of compounds was created. rsc.org This approach demonstrates the potential of the aminobenzopyran scaffold to be integrated with other biologically active motifs to generate innovative therapeutic candidates.

Drug Design Strategy Starting Scaffold/Pharmacophore 1 Resulting Scaffold/Hybrid Molecule Therapeutic Goal
Molecular Hybridization2,2-Dimethyl-2H-chromen-6-amine2,2-Dimethylbenzopyran-cinnamic acid hybridsNeuroprotection
Scaffold HoppingPyrimidinePyrazoleImproved physicochemical properties for DLK inhibition

Contribution to Fragment-Based Drug Discovery Research

Fragment-based drug discovery (FBDD) has emerged as a powerful strategy for identifying lead compounds by screening small, low-molecular-weight molecules (fragments) that bind to a biological target. nih.govnih.gov The this compound scaffold possesses characteristics that make it and its derivatives suitable for inclusion in fragment libraries. mdpi.com Its relatively low molecular weight and rigid structure provide a well-defined starting point for fragment elaboration.

The process of FBDD often involves the deconstruction of known active compounds into their constituent fragments. nih.gov In this context, the benzopyran moiety can be considered a "privileged fragment" due to its recurrence in a variety of biologically active natural products and synthetic compounds. By identifying the binding mode of a fragment derived from the this compound scaffold, medicinal chemists can strategically "grow" the fragment by adding chemical functionalities to enhance its affinity and potency for the target protein. rsc.org This iterative process of fragment screening, structural characterization, and chemical elaboration is a highly efficient method for developing novel drug candidates.

Fragment-Based Drug Discovery Principle Relevance to this compound
Low Molecular WeightThe core scaffold has a molecular weight suitable for a fragment library.
Structural RigidityThe bicyclic system provides a defined 3D structure for binding.
Privileged ScaffoldThe benzopyran motif is present in numerous bioactive molecules.
Vector for GrowthThe amine group allows for straightforward chemical elaboration to improve binding affinity.

Advanced Biological Research Applications in Vitro and in Silico Focus

Investigation of Molecular Target Engagement and Selectivity

Research into benzopyran derivatives has explored their interaction with various enzymes and receptors. While direct studies on "1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine" are not prominently available, data from analogous structures offer a predictive framework for its potential biological activities.

There are no specific kinase inhibition studies reported for this compound. However, research on related benzopyran scaffolds has shown engagement with protein kinases. One study synthesized and evaluated a series of amide derivatives for their kinase inhibition potential, including a compound featuring a chromene (a benzopyran variant) moiety. nih.govresearchgate.net A compound containing a 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide structure demonstrated inhibitory activity against c-Src kinase, a non-receptor tyrosine kinase implicated in cancer progression. nih.govresearchgate.net The compound exhibited an IC₅₀ value of 8.39 μM, indicating moderate potency. nih.govresearchgate.net This finding suggests that the benzopyran nucleus can serve as a scaffold for the development of kinase inhibitors.

Table 1: Kinase Inhibitory Activity of a Benzopyran Derivative

CompoundTarget KinaseActivity (IC₅₀)
Compound containing a 2-((4-methyl-2-oxo-2H-chromen-6-yl)oxy)acetamide moietyc-Src8.39 μM

Direct experimental data on the monoamine oxidase (MAO) inhibitory activity of this compound could not be found in the reviewed literature. However, studies on structurally similar heterocyclic compounds, such as 3,4-dihydroquinolin-(1H)-2-one derivatives, have shown significant MAO inhibition. researchgate.net These quinolinone structures are analogous to the dihydro-benzopyran ring, with a nitrogen atom replacing the oxygen. For instance, N-amino-3,4-dihydroquinoline-(1H)-2-one was found to be a competitive and reversible inhibitor of MAO-B, suggesting that small heterocyclic molecules with a free amine group can interact with the active site of the enzyme. researchgate.net This suggests that the benzopyran amine scaffold may also warrant investigation for MAO inhibitory potential.

No studies detailing the in vitro evaluation of this compound as a cholinesterase inhibitor were identified. The broader class of pyran-containing compounds has been investigated for this activity, but specific data on 6-amino-dihydro-benzopyran derivatives is lacking in the current body of scientific literature.

Research has been conducted on benzopyran derivatives concerning their affinity for various G-protein coupled receptors (GPCRs).

Dopamine (B1211576) D1 Receptor Ligands: A series of 3-substituted 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans were synthesized and evaluated for their affinity and selectivity for the dopamine D1 receptor. nih.gov These compounds, sharing the same core dihydro-1H-2-benzopyran structure, were assessed in in vitro binding assays. The studies revealed that these derivatives can act as potent D1 antagonists in vitro. nih.gov

Sigma (σ) Receptor Ligands: The benzopyran scaffold has also been utilized to develop ligands for sigma (σ) receptors, which are implicated in various neurological disorders. A study on spiro[ acs.orgbenzopyran-1,1′-cyclohexanes] featuring an exocyclic amino moiety demonstrated that these compounds can bind to σ₁ receptors. rsc.org The affinity for these receptors highlights another potential avenue of research for benzopyran amine derivatives.

Table 2: Receptor Binding Profile of Related Benzopyran Derivatives

Compound ClassTarget ReceptorObserved Activity
1-(Aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyransDopamine D1Potent antagonists in vitro
Spiro[ acs.orgbenzopyran-1,1′-cyclohexan]-3′-aminesSigma (σ₁)Receptor binding affinity

Cellular Mechanism of Action Studies (In Vitro Cell-Based Assays)

No specific in vitro cell-based assays investigating the cellular signaling pathway modulation by this compound have been reported in the available literature. Research on the broader class of benzopyran derivatives has shown activities such as anti-inflammatory effects through the inhibition of nitric oxide (NO) generation in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages, but this has not been specifically linked to the 6-amino substituted dihydro-benzopyran scaffold.

Structure-Activity Relationship (SAR) Elucidation for Benzopyran Amine Derivatives

While SAR studies for this compound itself are not available, research on analogous series provides valuable insights.

For the 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyran series targeting the D1 receptor, a clear SAR was established. The study found that the primary amine was the optimal substitution on the nitrogen atom for potent D1 antagonist properties in vitro. Furthermore, the nature of the substituent at the 6-position of the benzopyran ring significantly influenced activity, with the observed order of potency being OH > Br > H > OMe. nih.gov

In a different study on 6-amino-1H-2-benzopyran-1-one derivatives, modifications to the amino acid side chain at the 6-position were shown to significantly impact gastroprotective activity. nih.gov For instance, converting the carboxyl group of the side chain to an amide led to a considerable increase in both activity and toxicity, while acetylation of the primary amine resulted in a significant decrease in activity. nih.gov This highlights the critical role of the substituent attached to the 6-amino group in modulating the biological effect.

Additionally, a three-dimensional quantitative structure-activity relationship (3D-QSAR) study was performed on a series of 6-aminoalkyl-substituted chromane (B1220400) (3,4-dihydro-2H-1-benzopyran) derivatives with antiplasmodial activity. nih.gov This computational study provided insights into the molecular interactions and structural features that influence the biological activity of this class of compounds, further underscoring the importance of the substitution pattern on the benzopyran core. nih.gov

Impact of Substituent Modifications on Biological Activity

The biological activity of derivatives based on the benzopyran framework is highly dependent on the nature and position of various substituents. Structure-activity relationship studies have revealed that modifications to the core structure can significantly modulate potency and selectivity across different biological targets, including neuroprotection and cancer pathway inhibition.

For instance, in a series of 2,2-dimethylbenzopyran derivatives developed as neuroprotective agents, modifications to the amide group, formed from the 6-amine, were critical for activity. nih.gov When the core amine was coupled with various cinnamic acid analogues, the resulting compounds showed promise. Inspired by the neuroprotective effects of cinnamamide (B152044) derivatives, researchers synthesized amides with N-substituted piperazine (B1678402), which demonstrated superior biological activity. nih.gov Specifically, a derivative featuring a 4-(piperazin-1-yl)phenol substituent dramatically increased the survival rate of primary neurons under oxygen-glucose deprivation (OGD) conditions. nih.gov This highlights the positive impact of introducing hydrophilic and specific heterocyclic moieties. Further studies showed that the α,β-unsaturated double bond, characteristic of the cinnamic acid group, was not essential for activity, as derivatives lacking this feature maintained potent neuroprotective effects. nih.gov

In a different context, the benzopyran scaffold has been utilized to develop inhibitors of the Hypoxia Inducible Factor-1 (HIF-1) pathway, a target in cancer therapy. A qualitative SAR was developed from a series of 42 analogues. nih.gov This study established that for the benzopyran A ring, the 2,2-dimethyl substitution was important for activity. For the B ring, which would be attached via the 6-amino group, only hydrophobic groups such as aromatic or small aliphatic rings were well-tolerated. nih.gov This indicates that the nature of the substituent on the 6-amine plays a key role in molecular recognition at the target protein.

Furthermore, modifications that alter the distance and spatial relationship between the benzopyran ring and the basic amino group have been shown to influence receptor affinity. In a study on spiro[ researchgate.netbenzopyran-1,1′-cyclohexan]-3′-amines, replacing a benzyl (B1604629) moiety on the nitrogen atom with a cyclohexylmethyl group resulted in a significant increase in affinity for the σ1 receptor. nih.gov This demonstrates that even subtle changes to alkyl substituents on the amine can have a profound impact on biological activity.

Table 1: Impact of Substituent Modifications on Biological Activity of Benzopyran Derivatives
Core ScaffoldSubstituent ModificationBiological Target/ActivityKey FindingReference
2,2-Dimethylbenzopyran-6-amineAmide formation with N-substituted piperazineNeuroprotection (Neuron Survival)N-substituted piperazine significantly increased the survival rate of neurons in an OGD model. nih.gov
2,2-Dimethylbenzopyran-6-amineHydrogenation of α,β-unsaturated double bond in amide side chainNeuroprotection (Neuron Survival)The α,β-unsaturated double bond was found to be non-essential for neuroprotective activity. nih.gov
BenzopyranAttachment of hydrophobic aromatic/aliphatic groups to the amineHIF-1 Pathway InhibitionHydrophobic groups are well-tolerated and important for activity. nih.gov
Spiro[ researchgate.netbenzopyran-1,1′-cyclohexane]Replacement of N-benzyl with N-cyclohexylmethylσ1 Receptor AffinityThe cyclohexylmethyl group led to a 5.5- to 10-fold increase in σ1 affinity compared to the benzyl group. nih.gov

Positional Isomerism and Stereoisomerism in SAR

The spatial arrangement of atoms and functional groups within a molecule, dictated by isomerism, is a critical determinant of its interaction with biological macromolecules. Both positional isomerism and stereoisomerism play pivotal roles in the structure-activity relationships of benzopyran derivatives.

Positional Isomerism refers to the different placement of functional groups on a core scaffold. The location of the linkage from the benzopyran ring to the rest of the molecule can drastically alter biological efficacy. For example, in the development of HIF-1 pathway inhibitors, a direct comparison was made between two structural isomers: one with the chromene ring attached at the 6-position and another at the 8-position. nih.gov In silico docking studies revealed that the 6-substituted analogue could form an important hydrogen bond with a serine residue (Ser401) in the binding site of the target protein, p300. nih.gov The 8-substituted isomer, while sharing many other interactions, could not form this key hydrogen bond. nih.gov This structural difference likely explains the weaker inhibitory activity observed for the 8-position isomer (IC50 = 1.8 μM) compared to its 6-position counterpart (IC50 = 0.59 μM). nih.gov

Stereoisomerism is crucial when a molecule contains chiral centers. The different three-dimensional arrangements of enantiomers and diastereomers can lead to significant variations in biological activity, as biological targets are themselves chiral. This principle is demonstrated in studies of various bioactive molecules. For instance, research on the antimalarial activity of 3-Br-acivicin isomers and its derivatives showed that stereochemistry was fundamental to their effect. nih.gov Only the isomers with a specific (5S, αS) configuration displayed significant antiplasmodial activity, suggesting that uptake by the parasite or interaction with the target enzyme is highly stereoselective. nih.gov Similarly, in the synthesis of spiro[ researchgate.netbenzopyran-1,1′-cyclohexan]-3′-amines, reductive amination stereoselectively produced cis-amines. nih.gov A comparison of the final cis and trans isomers revealed differences in σ1 receptor affinity, with the cis isomers generally showing high affinity, underscoring the importance of the spatial orientation of the amino group relative to the benzopyran ring system. nih.gov

Phenotypic Screening in Defined Biological Systems (e.g., cell-based models for specific biological effects)

Phenotypic screening involves testing compounds in cellular or organismal models to identify agents that produce a desired biological effect, without a preconceived bias for a specific molecular target. This approach is highly valuable for discovering first-in-class medicines and for understanding the cellular effects of novel chemical entities like derivatives of this compound. Human cell line models are widely used for such screening to predict clinical response and identify novel mechanisms of action. nih.gov

A key area where derivatives of this scaffold have been evaluated is neuroprotection. In vitro cell-based assays are fundamental to this process. springernature.com For example, a series of 2,2-dimethylbenzopyran derivatives were screened for their ability to protect primary cortical neurons from cell death induced by oxygen-glucose deprivation (OGD), a well-established in vitro model for ischemic stroke. nih.gov The observed phenotype was cell viability and morphology. The most active compounds significantly improved the morphology of neurons and increased the cell survival rate compared to the untreated model group. nih.gov Another study used primary cultured rat cortical cells to screen for neuroprotective effects against N-methyl-D-aspartate (NMDA)-induced excitotoxicity, where the primary phenotype measured was the reduction in cell viability via an MTT assay. nih.gov

In the field of oncology, phenotypic screens are routinely used to identify compounds with anti-cancer activity. Novel synthetic analogs of bioactive compounds are often screened for their in vitro cytotoxicity across a panel of human cancer cell lines. nih.gov For example, in one study, four compounds were tested against thirteen cell lines representing six different types of cancer. nih.gov The inhibitory effects on cell growth were measured, with the breast cancer cell lines showing the most sensitivity to the compounds. nih.gov This type of broad screening helps identify which cancer types might be most responsive to a particular chemical scaffold. The selection of appropriate cell lines is critical, as different lines can exhibit varying sensitivities to compounds with the same mechanism of action, which can help in predicting their clinical applications. escholarship.org

Table 2: Examples of Phenotypic Screening of Benzopyran Derivatives and Analogs
Biological System/Cell ModelScreening PurposeInduced ConditionObserved PhenotypeReference
Primary Cortical NeuronsNeuroprotectionOxygen-Glucose Deprivation (OGD)Increased cell survival rate and improved neuronal morphology. nih.gov
Primary Cultured Rat Cortical CellsNeuroprotectionNMDA-induced ExcitotoxicityIncreased cell viability measured by MTT assay. nih.gov
Panel of 13 Human Cancer Cell Lines (Breast, Prostate, Lung, etc.)Anti-cancer ActivityStandard Cell CultureInhibition of cell growth (cytotoxicity) measured by MTT assay. nih.gov

Future Perspectives and Emerging Research Directions for 1,1 Dimethyl 3,4 Dihydro 1h 2 Benzopyran 6 Amine

Advancements in Asymmetric Synthesis of Benzopyran Amine Scaffolds

The biological activity of chiral molecules is often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective synthetic methods for producing enantiomerically pure benzopyran amines is a critical area of ongoing research. While the synthesis of various benzopyran derivatives has been explored, the focus is increasingly shifting towards asymmetric approaches that can selectively yield a desired stereoisomer.

Recent advancements in organocatalysis have shown significant promise for the asymmetric synthesis of chromane (B1220400) scaffolds. Chiral catalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in tandem Michael addition and Thorpe-Ziegler type reactions to produce dihydropyrano[2,3-c]pyrazoles with excellent enantioselectivities (up to >99% ee). nih.gov These methodologies could potentially be adapted for the asymmetric synthesis of 1,1-dimethyl-3,4-dihydro-1H-2-benzopyran-6-amine and its analogues.

Furthermore, the use of chiral metal complexes and chiral phosphoric acids as catalysts in asymmetric reactions represents another promising avenue. mdpi.com For instance, an asymmetric indium-mediated intramolecular cyclization of hydrazones has been developed to deliver chromanes with excellent diastereoselectivity. nih.gov The strategic application of such catalytic systems could enable the precise control of stereocenters in the benzopyran ring system.

Future research in this area will likely focus on the design and development of novel chiral catalysts that are not only highly efficient and selective but also economically viable and environmentally friendly. The exploration of flow chemistry and enzymatic resolutions could also provide scalable and sustainable routes to enantiopurified benzopyran amine scaffolds.

Table 1: Comparison of Asymmetric Synthesis Methodologies for Chromane Scaffolds
MethodologyCatalyst TypeKey AdvantagesPotential for Benzopyran Amine Synthesis
OrganocatalysisChiral amines (e.g., Cinchona alkaloids), SquaramidesMetal-free, mild reaction conditions, high enantioselectivity. nih.govAdaptable for intramolecular cyclizations and tandem reactions to form the chromane core with an amine functionality.
Metal CatalysisChiral complexes of Indium, Rhodium, Palladium, etc.High turnover numbers, broad substrate scope, excellent stereocontrol. nih.govApplicable for intramolecular allylations and other cyclization strategies to construct the chiral benzopyran ring.
BiocatalysisEnzymes (e.g., lipases, ketoreductases)High specificity, environmentally benign, operates under mild conditions.Potential for kinetic resolution of racemic mixtures or asymmetric reduction of precursors to afford enantiopure intermediates.

Integration of Artificial Intelligence and Machine Learning in Benzopyran Amine Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of drug discovery and development. preprints.org These computational tools can significantly accelerate the identification of novel drug candidates, optimize their properties, and predict their biological activities. For benzopyran amine discovery, AI and ML can be leveraged in several key areas.

Virtual Screening and Hit Identification: AI-powered virtual screening can rapidly evaluate large compound libraries to identify molecules with a high probability of binding to a specific biological target. enamine.net For instance, pharmacophore models based on the benzopyran scaffold can be used to screen extensive databases for potential hits. nih.gov

Lead Optimization: Once a hit compound like this compound is identified, AI algorithms can guide its structural modification to improve potency, selectivity, and pharmacokinetic properties. preprints.org Generative models can propose novel derivatives with enhanced characteristics. arxiv.org

Predictive Modeling: Machine learning models, such as quantitative structure-activity relationship (QSAR) models, can be trained on existing data for benzopyran derivatives to predict the biological activity of new, unsynthesized analogues. nih.gov This can help prioritize synthetic efforts towards the most promising compounds. Neural network models are also being developed to predict biological activity based on molecular dynamics data, which can be particularly useful for conformationally flexible molecules. nih.gov

Table 2: Applications of AI and Machine Learning in Benzopyran Amine Research
ApplicationAI/ML TechniqueExpected Outcome
Virtual ScreeningMolecular Docking, Pharmacophore ModelingIdentification of novel benzopyran amine hits from large compound databases. enamine.netnih.gov
Lead OptimizationGenerative Adversarial Networks (GANs), Reinforcement LearningDesign of derivatives with improved potency, selectivity, and ADMET properties. preprints.orgarxiv.org
Activity PredictionQuantitative Structure-Activity Relationship (QSAR), Neural NetworksPrediction of biological activity for new analogues, guiding synthetic efforts. nih.govnih.gov
De Novo DesignRecurrent Neural Networks (RNNs), TransformersGeneration of entirely new benzopyran amine scaffolds with desired properties.

Exploration of New Biological Targets and Mechanisms at the Molecular Level

Benzopyran derivatives are known to possess a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. rsc.org A key future direction for this compound is the systematic exploration of its potential biological targets and the elucidation of its mechanisms of action at the molecular level.

Recent research has highlighted the potential of 2,2-dimethylbenzopyran derivatives, synthesized from the key intermediate 2,2-dimethyl-2H-chromen-6-amine, as potent neuroprotective agents. nih.gov Some of these compounds have shown superior efficacy in protecting primary neurons from oxygen-glucose deprivation compared to the clinically used drug edaravone. nih.gov This suggests that the this compound scaffold could be a promising starting point for the development of novel treatments for ischemic stroke and other neurodegenerative diseases. The underlying mechanism may involve the modulation of pathways related to oxidative stress and apoptosis. nih.gov

Furthermore, studies on 2-aminopropyl benzopyran derivatives have revealed their potential as anticancer agents, particularly against triple-negative breast cancer. nih.gov These compounds have been shown to induce apoptosis and cell cycle arrest, with some derivatives downregulating the expression of anti-apoptotic proteins like Bcl-2. nih.gov This opens up the possibility of investigating the anticancer potential of this compound and its derivatives against various cancer cell lines.

Future research should employ a combination of in vitro and in vivo models, along with advanced techniques such as proteomics, genomics, and molecular docking, to identify the specific protein targets of these compounds and unravel their signaling pathways. This will not only provide a deeper understanding of their therapeutic potential but also enable the rational design of more potent and selective next-generation drugs.

Table 3: Potential Biological Targets and Therapeutic Areas for Benzopyran Amine Derivatives
Therapeutic AreaPotential Biological Target(s)Observed Effects in Related CompoundsSupporting Evidence
Neuroprotection (e.g., Ischemic Stroke)Pathways related to oxidative stress and apoptosisIncreased cell survival of primary neurons under oxygen-glucose deprivation. nih.gov
Oncology (e.g., Breast Cancer)Bcl-2 family proteins, CyclinsInduction of apoptosis and cell cycle arrest, downregulation of Bcl-2. nih.gov
AntimicrobialDNA gyrase-BInhibition of bacterial growth. nih.gov
Anti-inflammatoryCyclooxygenase (COX) enzymesInhibition of prostaglandin (B15479496) synthesis. researchgate.net

Materials Science Applications of Benzopyran Amine Derivatives (e.g., in advanced polymers or sensors)

Beyond their therapeutic potential, benzopyran amine derivatives also hold promise for applications in materials science. The unique photophysical and electronic properties of the benzopyran scaffold, combined with the reactivity of the amine group, make these compounds attractive building blocks for the development of advanced materials.

One emerging area of interest is the use of benzopyran derivatives in organic light-emitting diodes (OLEDs). mdpi.comnih.gov The benzophenone (B1666685) core, which shares structural similarities with the benzopyran system, has been investigated for the synthesis of organic semiconductors. mdpi.com The introduction of an amine group can further modulate the electronic properties of the molecule, making benzopyran amine derivatives potential candidates for use as emitters or host materials in OLEDs. Their ability to form stable amorphous films and their thermal stability are key properties for such applications. mdpi.com

Another potential application is in the development of chemical sensors. The amine group can act as a binding site for metal ions or other analytes, and the benzopyran scaffold can serve as a fluorescent reporter. Upon binding of the analyte, a change in the fluorescence properties of the molecule can be observed, allowing for sensitive and selective detection. While research in this area is still in its early stages, the development of benzopyran-based fluorescent sensors for various applications is a promising field of study.

Furthermore, the amine functionality in this compound provides a handle for its incorporation into polymeric structures. This could lead to the development of novel polymers with unique optical, thermal, or mechanical properties. For example, the incorporation of benzopyran amine units into a polymer backbone could result in materials with tunable refractive indices or enhanced thermal stability.

Future research in this domain will involve the synthesis and characterization of a wider range of benzopyran amine derivatives with tailored photophysical and electronic properties. The investigation of their performance in OLED devices, their sensitivity and selectivity as chemical sensors, and their potential for creating novel polymeric materials will be key areas of focus.

Q & A

Q. Methodological Answer :

Substituent variation : Modify the amine group (e.g., alkylation or aryl substitution) and analyze effects on receptor binding. For analogs, see benzodioxin-pyrimidine hybrids in .

In vitro assays : Test against target receptors (e.g., serotonin or dopamine transporters) using radioligand binding assays ().

Computational modeling : Perform docking studies with software like AutoDock Vina to predict interactions with active sites (e.g., based on ’s dopamine transporter models).

Advanced: How should researchers resolve contradictions in reported biological activity data?

Methodological Answer :
Discrepancies may arise from:

  • Assay variability : Standardize protocols (e.g., cell lines, incubation times). For example, use HEK-293 cells expressing cloned receptors for consistency ().
  • Purity issues : Re-analyze batches via LC-MS and exclude samples with impurities ≥2%.
  • Stereochemical differences : Verify enantiomeric ratios using chiral columns (e.g., CHIRALPAK AD-H) and correlate with activity ().

Basic: What are the stability and storage recommendations?

Q. Methodological Answer :

  • Storage : Keep at –20°C under argon to prevent oxidation (as recommended for amine derivatives in ).
  • Stability monitoring : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and analyze via HPLC.
  • Lyophilization : For long-term storage, lyophilize the hydrochloride salt (≥5-year stability as in ).

Advanced: What analytical techniques quantify trace impurities in this compound?

Q. Methodological Answer :

  • UPLC-MS/MS : Detect impurities at ppm levels using a C18 column (1.7 µm, 2.1 × 50 mm) and ESI+ mode.
  • NMR relaxation experiments : Identify low-abundance isomers via ¹H T₁/T₂ measurements.
  • ICP-MS : Screen for residual metal catalysts (e.g., Pd <10 ppm) from synthesis ().

Advanced: How can computational methods guide derivative design?

Q. Methodological Answer :

  • QSAR modeling : Use descriptors like logP, polar surface area, and H-bond donors to predict bioavailability (e.g., as in ’s SAR studies).
  • MD simulations : Simulate binding dynamics over 100 ns to assess target engagement (software: GROMACS).
  • ADMET prediction : Tools like SwissADME can forecast metabolic stability and toxicity early in development.

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